Foreword: Unveiling the Versatility of p-Nitrophenylurethane
Foreword: Unveiling the Versatility of p-Nitrophenylurethane
An In-depth Technical Guide to the Chemical Properties of p-Nitrophenylurethane
For the Attention of Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis and biochemical analysis, certain reagents emerge as indispensable tools, valued for their predictable reactivity and broad applicability. p-Nitrophenylurethane, also known as ethyl N-(4-nitrophenyl)carbamate, stands as a prime example of such a compound.[1] Its unique structural features, comprising a urethane linkage flanked by an electronically-withdrawing nitrophenyl group and an ethyl ester, bestow upon it a chemical persona that is both stable for storage and readily activated for a variety of chemical transformations. This guide aims to provide a comprehensive technical overview of the chemical properties of p-nitrophenylurethane, moving beyond a simple recitation of facts to explore the mechanistic underpinnings of its reactivity and its practical applications in research and development. We will delve into its synthesis, spectroscopic signature, and key reactions, offering insights that are grounded in established chemical principles and supported by empirical evidence.
I. Molecular Architecture and Physicochemical Profile
At its core, the chemical behavior of p-nitrophenylurethane is dictated by its molecular structure. Understanding this architecture is paramount to predicting its reactivity and leveraging its properties effectively.
Structural and Spectroscopic Characterization
p-Nitrophenylurethane possesses the molecular formula C9H10N2O4 and a molecular weight of 210.19 g/mol .[1] The key functional groups that define its reactivity are the urethane linkage (-NHCOO-), the aromatic nitro group (-NO2), and the ethyl ester (-OCH2CH3).
Table 1: Key Physicochemical Properties of p-Nitrophenylurethane
| Property | Value | Source |
| CAS Number | 2621-73-0 | [2][3] |
| Molecular Formula | C9H10N2O4 | [1][2][3][4] |
| Molecular Weight | 210.19 g/mol | [1][2] |
| Melting Point | 128-129 °C | [2] |
| Boiling Point | 295.4±23.0 °C (Predicted) | [2] |
| Density | 1.336±0.06 g/cm3 (Predicted) | [2] |
| Appearance | Pale Yellow to Light Yellow Solid | [2] |
| Solubility | Slightly soluble in Chloroform and DMSO.[2] Generally has low water solubility but is more soluble in organic solvents.[5] |
Spectroscopic analysis provides a definitive fingerprint for the identification and purity assessment of p-nitrophenylurethane. While a comprehensive spectral database is available from sources like PubChem[6], key expected features are outlined below:
-
Infrared (IR) Spectroscopy: The IR spectrum will prominently feature a strong carbonyl (C=O) stretching band characteristic of the urethane group, typically in the region of 1700-1800 cm-1.[7] Additionally, N-H stretching vibrations can be observed around 3300 cm-1. The presence of the nitro group will be indicated by characteristic symmetric and asymmetric stretching bands.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will display distinct signals for the aromatic protons of the nitrophenyl ring, typically in the downfield region. The protons of the ethyl group will appear as a quartet and a triplet. The N-H proton of the urethane will present as a singlet, the chemical shift of which can be solvent-dependent.
-
¹³C NMR: The carbon NMR will show characteristic peaks for the carbonyl carbon of the urethane, the aromatic carbons (with those attached to the nitro and urethane groups being significantly shifted), and the carbons of the ethyl group.
-
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
The Electronic Influence of the p-Nitrophenyl Group
The para-nitro substitution on the phenyl ring is not a passive spectator in the molecule's reactivity. The strong electron-withdrawing nature of the nitro group significantly influences the electronic distribution across the entire molecule. This has two critical consequences:
-
Activation of the Carbonyl Group: The nitro group inductively and through resonance withdraws electron density from the aromatic ring and, by extension, from the urethane linkage. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
-
Good Leaving Group Potential: The p-nitrophenoxide ion, which is formed upon cleavage of the aryl-oxygen bond, is a relatively stable and good leaving group due to the delocalization of the negative charge by the electron-withdrawing nitro group.
This inherent electronic activation is the cornerstone of p-nitrophenylurethane's utility in a multitude of chemical reactions.
II. Synthesis and Reactivity
The chemical utility of p-nitrophenylurethane is most evident in its reactivity profile. It serves as a versatile reagent in several key synthetic transformations.
Synthesis of p-Nitrophenylurethane
The synthesis of p-nitrophenylurethane is typically achieved through the reaction of p-nitrophenyl isocyanate with ethanol. The lone pair of electrons on the oxygen atom of ethanol acts as a nucleophile, attacking the highly electrophilic carbon of the isocyanate group.
Caption: Synthesis of p-Nitrophenylurethane.
An alternative preparative route involves the reaction of p-nitroaniline with ethyl chloroformate in the presence of a base to neutralize the HCl byproduct.
Key Chemical Reactions
The reactivity of p-nitrophenylurethane is dominated by nucleophilic acyl substitution at the carbonyl carbon. The p-nitrophenoxy group serves as an excellent leaving group, facilitating the transfer of the ethoxycarbonyl group to a variety of nucleophiles.
2.2.1. Reaction with Amines: Carbamate Formation
One of the most important applications of p-nitrophenylurethane is its reaction with primary and secondary amines to form carbamates (urethanes).[9] This reaction is fundamental in various fields, including the synthesis of protecting groups for amino acids in peptide synthesis and the development of pharmacologically active molecules.[10][11]
Caption: Carbamate formation via reaction with amines.
This transformation is particularly valuable in peptide chemistry, where the ethoxycarbonyl group can be used as a protecting group for the amino functionality of amino acids.[10] The resulting N-ethoxycarbonyl amino acid is stable under various conditions but can be deprotected when necessary.
2.2.2. Hydrolysis
In the presence of a base or acid catalyst, p-nitrophenylurethane can undergo hydrolysis to yield ethanol, carbon dioxide, and p-nitroaniline. The release of the intensely colored p-nitrophenolate ion during basic hydrolysis provides a convenient spectrophotometric handle to monitor the reaction rate.[1][12] This property is often exploited in enzyme kinetics studies where analogous p-nitrophenyl esters are used as chromogenic substrates.[13][14]
2.2.3. Thermal Decomposition
At elevated temperatures, urethanes can undergo thermal decomposition. The decomposition of polyurethanes, a related class of polymers, typically begins with the cleavage of the urethane linkage to regenerate the isocyanate and alcohol precursors.[15][16][17] For p-nitrophenylurethane, thermal stress can lead to the formation of p-nitrophenyl isocyanate and ethanol. Further decomposition can lead to a complex mixture of products.[18]
III. Applications in Research and Development
The unique chemical properties of p-nitrophenylurethane have led to its adoption in several key areas of scientific research and industrial development.
Peptide Synthesis and Protecting Group Chemistry
A primary application of p-nitrophenylurethane is in the realm of peptide synthesis. The ethoxycarbonyl group, introduced via reaction with the amino group of an amino acid, can serve as a temporary protecting group.[10] Protecting groups are essential in peptide synthesis to prevent unwanted side reactions and to ensure the correct peptide sequence is assembled.[10][11][19] The choice of protecting group is critical, and the ethoxycarbonyl group offers a balance of stability and ease of removal under specific conditions.
Enzyme Assays and Mechanistic Probes
While p-nitrophenyl esters are more commonly employed, the principle of using p-nitrophenyl derivatives as chromogenic substrates in enzyme assays is well-established.[1][13] The enzymatic hydrolysis of such compounds releases the p-nitrophenolate ion, which has a strong absorbance at 400-410 nm.[20][21] This allows for continuous monitoring of enzyme activity. The study of the hydrolysis of p-nitrophenylurethane and its analogs can provide valuable insights into the reaction mechanisms of various hydrolases.[14][22]
Synthesis of Carbamate-Based Prodrugs and Bioactive Molecules
The ability to readily form carbamate linkages makes p-nitrophenylurethane a useful reagent in medicinal chemistry and drug development. Carbamate functionalities are present in numerous pharmaceuticals and can be used to improve the pharmacokinetic properties of a drug molecule. For instance, a carbamate linkage can be used to create a prodrug, which is an inactive precursor that is metabolized in the body to release the active drug.
IV. Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling p-nitrophenylurethane. It is considered a hazardous chemical and may cause skin and serious eye irritation.[23][24] It is also harmful if inhaled.[24]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[23][25]
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[23][26]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[23] It is recommended to store it in a freezer to maintain product quality.[23]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[23]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[23]
V. Conclusion
p-Nitrophenylurethane is a valuable and versatile reagent with a rich chemical profile. Its utility stems from the electronically activated nature of its urethane linkage, a direct consequence of the powerful electron-withdrawing p-nitrophenyl group. This activation facilitates a range of important chemical transformations, most notably the formation of carbamates through reaction with amines. Its applications in peptide synthesis, as a potential chromogenic substrate for enzyme assays, and in the synthesis of bioactive molecules underscore its importance in both academic research and industrial drug development. A thorough understanding of its chemical properties, reactivity, and safe handling is essential for any scientist seeking to harness the full potential of this remarkable compound.
References
-
PubChem. p-Nitrophenylurethane. National Center for Biotechnology Information. [Link]
-
Molbase. p-nitrophenyl urethane of p-n-decyloxyaniline|N-(p-decyloxyphenyl) p-nitrophenyl carbamate. [Link]
-
ScienceDirect. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA. [Link]
-
ResearchGate. ( a ) The reaction scheme of hydrolysis of p -nitrophenyl esters with.... [Link]
-
DiVA. Determining the Reaction Mechanism of Hydrolysis of p-Nitrophenyl Butyrate Performed by a Cold-Adapted Lipase, BplA. [Link]
-
PubMed. Hydrolysis of p-nitrophenyl esters in mixtures of water and a fluorous solvent. [Link]
-
Marshall Digital Scholar. Hydrolysis of p-Nitrophenyl Esters Promoted by Semi-fluorinated Quaternary Ammonium Polymer Latexes and Films. [Link]
-
National Institutes of Health. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates. [Link]
- Google Patents.
-
P&S Chemicals. Product information, 4-Nitrophenylcarbamic acid ethyl ester. [Link]
-
Organic Syntheses. Isocyanic acid, p-nitrophenyl ester. [Link]
-
YouTube. H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. [Link]
-
National Institutes of Health. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules. [Link]
-
ResearchGate. Structural Studies of Some o- and p-Nitrophenylcarbamates by IR Spectroscopy and X-Ray Diffraction. [Link]
-
UW-Madison Department of Chemistry. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]
-
MDPI. Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. [Link]
-
Preprints.org. The Decomposition of Polyurethane and Fire Retardants: A Review. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
ResearchGate. Thermal decomposition mechanisms common to polyurethane, epoxy, poly(diallyl phthalate), polycarbonate and poly(phenylene sulfide). [Link]
-
PubChem. Spectral Information. [Link]
-
Solubility of Things. 1,3-bis(4-nitrophenyl)urea. [Link]
-
MDPI. Urethane Synthesis in the Presence of Organic Acid Catalysts—A Computational Study. [Link]
-
MDPI. Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. [Link]
-
YouTube. Amine Reactions and Practice (Live Recording) Organic Chemistry Review. [Link]
-
YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]
-
ResearchGate. Thermal decomposition of flexible polyurethane foams in air | Request PDF. [Link]
-
IChemE. Thermal degradation of polyurethane foams. [Link]
-
ResearchGate. Which steps do you follow after amine synthesis by nitro compounds? and why did the white monomer turn into pink? what can i do not to turn into pink?. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. Expert Insights: How p-Nitrophenylacetonitrile Enhances Chemical Synthesis. [Link]
- Google Patents.
-
ResearchGate. Kinetic study of the reactions of p‐nitrophenyl acetate and p‐nitrophenyl benzoate with oximate nucleophiles | Request PDF. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 4-Nitrophenylcarbamic acid ethyl ester | 2621-73-0 [chemicalbook.com]
- 3. pschemicals.com [pschemicals.com]
- 4. p-Nitrophenylurethane | C9H10N2O4 | CID 230135 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. youtube.com [youtube.com]
- 10. biosynth.com [biosynth.com]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 12. researchgate.net [researchgate.net]
- 13. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. uu.diva-portal.org [uu.diva-portal.org]
- 15. preprints.org [preprints.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. icheme.org [icheme.org]
- 19. peptide.com [peptide.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
- 21. 4-Nitrophenyl Butyrate | CAS 2635-84-9 | Cayman Chemical | Biomol.com [biomol.com]
- 22. Hydrolysis of p-nitrophenyl esters in mixtures of water and a fluorous solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. fishersci.com [fishersci.com]
- 24. buyat.ppg.com [buyat.ppg.com]
- 25. echemi.com [echemi.com]
- 26. chemicalbook.com [chemicalbook.com]
